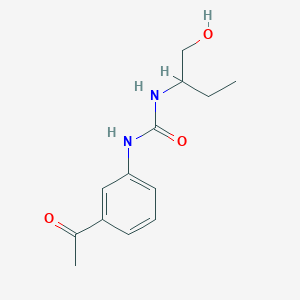

1-(3-Acetylphenyl)-3-(1-hydroxybutan-2-yl)urea

Description

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(3-acetylphenyl)-3-(1-hydroxybutan-2-yl)urea |

InChI |

InChI=1S/C13H18N2O3/c1-3-11(8-16)14-13(18)15-12-6-4-5-10(7-12)9(2)17/h4-7,11,16H,3,8H2,1-2H3,(H2,14,15,18) |

InChI Key |

BXIPSIYDALHGCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)NC(=O)NC1=CC=CC(=C1)C(=O)C |

Origin of Product |

United States |

Biological Activity

1-(3-Acetylphenyl)-3-(1-hydroxybutan-2-yl)urea is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and pharmacological implications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 221.25 g/mol. The compound features a urea functional group linked to an acetophenone moiety and a hydroxybutan side chain, which may influence its solubility and interaction with biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of isocyanates with amines or alcohols under controlled conditions. Catalysts such as copper salts can enhance the reaction efficiency. Various bases, including sodium acetate or t-butoxide, are employed to optimize yields .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The urea moiety allows for interactions with enzymes involved in inflammatory pathways, potentially modulating protein interactions and influencing cellular signaling .

Analgesic Properties

The compound has been associated with analgesic effects similar to those observed in other urea derivatives. Studies suggest that it may act on pain-related pathways, making it a candidate for further pharmacological exploration .

Enzyme Inhibition

This compound may act as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various diseases, including pain-related disorders. The mechanism involves binding to the active site of sEH, disrupting its function .

Case Studies

Recent studies have evaluated the biological activity of similar compounds, demonstrating their potential as therapeutic agents:

| Compound | Biological Activity | Inhibition Concentration (IC50) |

|---|---|---|

| Compound A | Anti-inflammatory | 25 µM |

| Compound B | Analgesic | 15 µM |

| Compound C | sEH Inhibitor | 10 µM |

These findings highlight the therapeutic potential of urea derivatives, including this compound, particularly in managing inflammation and pain .

Pharmacological Implications

The unique combination of structural features in this compound suggests that it may offer advantages over simpler urea derivatives. Its potential interactions with various biological targets warrant further investigation into its pharmacological applications.

Scientific Research Applications

Synthesis and Structure

The molecular formula of 1-(3-Acetylphenyl)-3-(1-hydroxybutan-2-yl)urea is , with a molecular weight of approximately 221.25 g/mol. The presence of the acetyl group contributes to its potential reactivity and biological activity, while the hydroxybutan-2-yl moiety may influence its solubility and interaction with biological systems. The synthesis of this compound typically involves the reaction between isocyanates and amines or alcohols under controlled conditions, often facilitated by catalysts like copper salts to enhance reaction efficiency and yield. Reaction conditions can be optimized using bases such as sodium acetate or t-butoxide to achieve moderate to good yields.

Potential Applications

Research indicates that compounds related to this compound may exhibit significant biological activities, including anti-inflammatory and analgesic effects. Urea derivatives can modulate protein interactions and influence cellular signaling pathways, making them candidates for pharmacological exploration. Interaction studies are essential for understanding its mechanism of action at the molecular level, often involving techniques such as:

- Spectroscopic methods

- Molecular docking

- Cell-based assays

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Structural Similarities and Distinctions

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| N,N-Dimethylurea | N,N-Dimethylurea | Simple urea derivative used in agriculture |

| Phenacetin | Phenacetin | Analgesic with a similar acetophenone structure |

| Acetaminophen | Acetaminophen | Widely used analgesic containing a hydroxymethyl group |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations :

- Electron Effects : The 3-acetylphenyl group in the target compound contrasts with electron-withdrawing chlorine substituents in dichlorophenyl analogs and bulky adamantyl groups in anti-tuberculosis agents . Acetyl groups may facilitate hydrogen bonding or π-π stacking in target interactions.

- Solubility : Hydroxyl-containing substituents (e.g., 1-hydroxybutan-2-yl) likely enhance aqueous solubility compared to purely hydrophobic chains (e.g., tert-butyl in adamantyl derivatives) .

- Steric Effects : Bulky substituents, such as adamantyl or branched hydroxyalkyl-aryl groups, may hinder binding in enzyme-active sites compared to linear chains .

Physicochemical Properties

Comparative data for select compounds:

Notes:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Acetylphenyl)-3-(1-hydroxybutan-2-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling an isocyanate or carbamate intermediate with a hydroxylamine derivative. Key steps include:

- Coupling agents : Use DIPEA (diisopropylethylamine) in dichloromethane (DCM) or THF to facilitate urea bond formation, as demonstrated in adamantyl-urea derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for sterically hindered intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is effective for isolating the pure compound .

- Yield optimization : Control stoichiometry (1:1 molar ratio of reactants) and temperature (0–25°C) to minimize side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis H37Rv, using rifampicin as a positive control .

- Enzyme inhibition : Test against Cryptosporidium parvum IMP dehydrogenase (CpIMPDH) via UV-Vis spectrophotometry (NADH depletion at 340 nm) .

- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to assess selectivity indices (IC₅₀ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent variation : Replace the 3-acetylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance hydrogen bonding with enzyme active sites .

- Hydroxybutan-2-yl modification : Introduce chiral centers (R/S configurations) or replace with cyclic alcohols (e.g., cyclopentanol) to study steric effects on binding .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and DFT calculations to predict binding energies and optimize substituent positions .

Q. What crystallographic strategies resolve contradictions in reported molecular conformations?

Q. How can researchers address discrepancies in solubility data across different solvent systems?

- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C.

- Co-solvency approach : Mix PEG-400 with water (up to 30% v/v) to enhance aqueous solubility for in vivo studies .

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .

Q. What statistical methods are recommended for analyzing contradictory biological data?

- Multivariate analysis : Apply PCA (Principal Component Analysis) to identify outliers in dose-response datasets .

- Bayesian modeling : Integrate prior data (e.g., adamantyl-urea IC₅₀ values) to refine uncertainty in EC₅₀ estimates .

- Meta-analysis : Compare results across labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.